molecular formula C5H7ClF2O2 B1481203 1,1-Difluoro-2-methylpropan-2-yl carbonochloridate CAS No. 912272-01-6

1,1-Difluoro-2-methylpropan-2-yl carbonochloridate

Cat. No.: B1481203
CAS No.: 912272-01-6
M. Wt: 172.56 g/mol
InChI Key: BAOPSNSMYVIVOL-UHFFFAOYSA-N
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Description

1,1-Difluoro-2-methylpropan-2-yl carbonochloridate is a chemical compound with the molecular formula C5H7ClF2O2 and a molecular weight of 172.56 g/mol . It is known for its unique structure, which includes two fluorine atoms and a carbonochloridate group. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Difluoro-2-methylpropan-2-yl carbonochloridate can be synthesized through several methods. One common method involves the reaction of 1,1-difluoro-2-methylpropan-2-ol with phosgene (COCl2) under controlled conditions . The reaction typically takes place in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out at low temperatures to prevent decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactions using similar reagents and conditions as in the laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

1,1-Difluoro-2-methylpropan-2-yl carbonochloridate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Solvents: Dichloromethane, tetrahydrofuran

    Catalysts: Pyridine, triethylamine

Major Products Formed

    Carbamates: Formed by reaction with amines

    Esters: Formed by reaction with alcohols

    Thioesters: Formed by reaction with thiols

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,1-difluoro-2-methylpropan-2-yl carbonochloridate involves its reactivity with nucleophiles. The carbonochloridate group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various derivatives, depending on the nucleophile used . The molecular targets and pathways involved are primarily related to its role as a reagent in chemical synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 1,1-Difluoro-2-methylpropan-2-yl chloroformate
  • 1,1-Difluoro-2-methylpropan-2-yl acetate
  • 1,1-Difluoro-2-methylpropan-2-yl carbamate

Uniqueness

1,1-Difluoro-2-methylpropan-2-yl carbonochloridate is unique due to its carbonochloridate group, which imparts distinct reactivity compared to other similar compounds.

Properties

IUPAC Name

(1,1-difluoro-2-methylpropan-2-yl) carbonochloridate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClF2O2/c1-5(2,3(7)8)10-4(6)9/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAOPSNSMYVIVOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(F)F)OC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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